Glycosylation Yield: Furanose vs. Pyranose Donor
In a direct comparative study synthesizing the O-glycosidically linked core trisaccharide from Trypanosoma cruzi glycoproteins, penta-O-benzoyl-α,β-D-galactofuranose (5) and penta-O-benzoyl-β-D-galactopyranose (6) were evaluated under identical tin(IV) chloride-catalyzed glycosylation conditions. The furanose donor (5) afforded the protected trisaccharide intermediate in 41% yield, whereas the pyranose donor (6) delivered the corresponding disaccharide intermediate in 80% yield [1]. This 39-percentage-point difference underscores the distinct reactivity of the conformationally constrained furanose donor relative to its pyranose counterpart.
| Evidence Dimension | Glycosylation yield (isolated protected product) |
|---|---|
| Target Compound Data | Penta-O-benzoyl-α,β-D-galactofuranose (5): 41% yield for trisaccharide intermediate 10 |
| Comparator Or Baseline | Penta-O-benzoyl-β-D-galactopyranose (6): 80% yield for disaccharide intermediate 7 |
| Quantified Difference | Furanose donor yield 41% vs. pyranose donor yield 80% (Δ = -39 percentage points) |
| Conditions | Tin(IV) chloride promoter, sequential one-pot glycosylation, benzyl 2-acetamido-3-O-benzoyl-2-deoxy-α-D-glucopyranoside (4) as acceptor |
Why This Matters
This direct comparison enables informed selection of the furanose perbenzoate donor for synthetic routes requiring Galf incorporation, with explicit yield expectations versus the more reactive pyranose analog.
- [1] Gallo-Rodriguez C, Varela O, de Lederkremer RM. One-pot synthesis of beta-D-Galf(1-->4)[beta-D-Galp(1-->6)]-D-GlcNAc, a 'core' trisaccharide linked O-glycosidically in glycoproteins of Trypanosoma cruzi. Carbohydr Res. 1997;305(2):163-170. doi:10.1016/s0008-6215(97)00256-5 View Source
